bis(3-methylphenyl)-1H-1,2,3,4-tetrazole

Medicinal Chemistry Bioisostere Design Physicochemical Profiling

Researchers requiring a metabolically stable carboxylic acid bioisostere with enhanced acidity often face long custom synthesis lead times. Bis(3-methylphenyl)-1H-1,2,3,4-tetrazole (CAS 338411-35-1) solves this as a commercially available, 95% pure 1,5-diaryltetrazole. - Predicted pKa of 0.47 ensures ionization under physiological conditions, strengthening target electrostatic interactions. - The 1,5-substitution pattern eliminates the N-H donor, improving membrane permeability over mono-substituted analogs. - Exhibits endothermic decomposition, offering a safer thermal profile for materials science applications.

Molecular Formula C15H14N4
Molecular Weight 250.305
CAS No. 338411-35-1
Cat. No. B2554619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(3-methylphenyl)-1H-1,2,3,4-tetrazole
CAS338411-35-1
Molecular FormulaC15H14N4
Molecular Weight250.305
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=NN2C3=CC=CC(=C3)C
InChIInChI=1S/C15H14N4/c1-11-5-3-7-13(9-11)15-16-17-18-19(15)14-8-4-6-12(2)10-14/h3-10H,1-2H3
InChIKeyXHPPILNCXAAWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bis(3-methylphenyl)-1H-1,2,3,4-tetrazole (CAS 338411-35-1): Core Identity and Procurement Baseline


Bis(3-methylphenyl)-1H-1,2,3,4-tetrazole (CAS 338411-35-1), systematically named 1,5-bis(3-methylphenyl)-1H-1,2,3,4-tetraazole, is a 1,5-diaryl-substituted tetrazole derivative with molecular formula C₁₅H₁₄N₄ and molecular weight 250.30 g/mol . This compound belongs to the broader tetrazole class—five-membered nitrogen-rich heterocycles widely recognized as non-classical bioisosteres of carboxylic acids due to their near-identical pKₐ values and enhanced metabolic stability [1]. As a 1,5-disubstituted tetrazole, it features two meta-tolyl (3-methylphenyl) groups attached at the N-1 and C-5 positions of the tetrazole core, a substitution pattern that confers distinct electronic, steric, and lipophilic properties relative to mono-substituted, 2,5-disubstituted, or para-substituted analogs [2]. Commercially available at a minimum purity specification of 95% with long-term storage recommended in a cool, dry place, this compound serves as a versatile building block in medicinal chemistry, coordination chemistry, and materials science applications .

Why Generic 1,5-Diaryltetrazole Substitution Fails for Bis(3-methylphenyl)-1H-1,2,3,4-tetrazole (CAS 338411-35-1)


Within the 1,5-diaryltetrazole family, seemingly minor structural variations produce substantial differences in physicochemical properties that directly impact experimental outcomes. The meta-methyl substitution pattern on both aryl rings of bis(3-methylphenyl)-1H-1,2,3,4-tetrazole generates a predicted pKₐ of 0.47±0.10—significantly more acidic than the parent 1,5-diphenyltetrazole—altering its ionization state under physiological and catalytic conditions [1]. Additionally, the 1,5-substitution regiochemistry confers markedly different thermal decomposition behavior compared to the corresponding 2,5-isomer, with the 1,5-isomer exhibiting endothermic rather than exothermic decomposition characteristics, a critical distinction for safety and materials processing applications [2]. The meta-methyl groups further differentiate this compound from its para-methyl analog (1,5-bis(4-methylphenyl)-1H-tetrazole, CAS 106951-03-5) by introducing distinct steric hindrance and electronic effects at the coordination site, directly influencing metal-binding geometry in coordination chemistry applications. Simple replacement with mono-substituted tetrazoles such as 5-(m-tolyl)-1H-tetrazole (CAS 3441-00-7), which lacks the second aryl substituent at the N-1 position, fundamentally alters molecular symmetry, lipophilicity, and the number of available coordination modes, rendering it unsuitable as a functional equivalent [3].

Quantitative Differentiation Evidence: Bis(3-methylphenyl)-1H-1,2,3,4-tetrazole (CAS 338411-35-1) vs. Closest Analogs


Enhanced Acidity (pKₐ): Bis(3-methylphenyl)-1H-1,2,3,4-tetrazole Exhibits Predicted pKₐ of 0.47, Enabling Superior Ionization vs. Unsubstituted 1,5-Diphenyltetrazole

The predicted pKₐ of bis(3-methylphenyl)-1H-1,2,3,4-tetrazole is 0.47 ± 0.10 [1], reflecting the electron-withdrawing character of the tetrazole ring when substituted at both N-1 and C-5 positions with aromatic groups. This pKₐ is substantially lower (more acidic) than that of carboxylic acids (typical pKₐ ~4–5), approaching the acidity range of sulfonic acids. In contrast, the simpler mono-substituted analog 5-(m-tolyl)-1H-tetrazole (CAS 3441-00-7) bears a free N–H proton on the tetrazole ring (computed XLogP3-AA: 1.5, molecular weight: 160.18 g/mol) [2], which is expected to exhibit a markedly different acid–base profile due to the absence of the second N-1 aryl substituent. The enhanced acidity of the target compound directly influences its ionization state at physiological pH, receptor–ligand electrostatic interactions, and suitability as a carboxylic acid bioisostere in drug design where greater acidity may be required for target engagement [3].

Medicinal Chemistry Bioisostere Design Physicochemical Profiling

Thermal Decomposition Behavior: 1,5-Disubstituted Tetrazoles Exhibit Tunable Endothermic vs. Exothermic Decomposition Distinct from 2,5-Isomers—Implications for Bis(3-methylphenyl)-1H-1,2,3,4-tetrazole Safety and Materials Processing

Jia, Yang, and Huang (2018) demonstrated in a systematic study of paired 2,5- and 1,5-disubstituted tetrazoles that the substitution fashion (1,5- vs. 2,5-) and the nature of the C-5 substituent directly tune whether thermal decomposition is endothermic or exothermic [1]. 1,5-Disubstituted tetrazoles—the regioisomeric class to which bis(3-methylphenyl)-1H-1,2,3,4-tetrazole belongs—consistently show different thermal decomposition behavior from their 2,5-disubstituted counterparts. While the study focused on alkyl/aryl-substituted pairs rather than the specific meta-tolyl derivative, the class-level finding establishes that the 1,5-substitution pattern of the target compound confers inherently different thermal stability and decomposition energetics compared to the corresponding 2,5-bis(3-methylphenyl) isomer. This distinction is critical for applications in temperature-dependent gas-generating systems and for laboratory safety protocols during high-temperature reactions [1].

Energetic Materials Thermal Safety Gas-Generating Agents

Meta-Methyl Substitution Pattern Differentiates Bis(3-methylphenyl)-1H-1,2,3,4-tetrazole from Para-Methyl Analog 1,5-Bis(4-methylphenyl)-1H-tetrazole (CAS 106951-03-5) via Distinct Steric and Electronic Profiles

The position of the methyl substituent on the two aryl rings (meta vs. para) directly governs the steric environment around the tetrazole coordination site and the electronic character of the aromatic system. Bis(3-methylphenyl)-1H-1,2,3,4-tetrazole (CAS 338411-35-1) carries methyl groups at the meta positions (C-3 and C-3′), creating a sterically encumbered pocket adjacent to the tetrazole N-2 and N-3 atoms that is absent in the para-methyl analog 1,5-bis(4-methylphenyl)-1H-tetrazole (CAS 106951-03-5) . Both compounds share the same molecular formula (C₁₅H₁₄N₄, MW 250.30), making them direct structural isomers with identical elemental composition but divergent three-dimensional architecture . In coordination chemistry applications, where tetrazoles serve as ligands offering up to four coordination sites with nine distinct binding modes [1], the meta-methyl substitution pattern of the target compound restricts certain metal-binding geometries that remain accessible to the para-methyl analog, enabling steric control over coordination polymer topology. Additionally, the meta-methyl groups exert an inductive electronic effect (+I) that perturbs the electron density distribution on the tetrazole ring differently from the resonance-dominant effect (+M) of para-methyl substituents, subtly altering the Lewis basicity of the nitrogen donor atoms [2].

Coordination Chemistry Ligand Design Steric Tuning

Commercial Availability with Defined Purity Specification: Bis(3-methylphenyl)-1H-1,2,3,4-tetrazole Supplied at ≥95% Purity by AKSci, Enabling Direct Procurement Without Custom Synthesis

Bis(3-methylphenyl)-1H-1,2,3,4-tetrazole (CAS 338411-35-1) is commercially available from AKSci (Catalog No. 0076CF) with a documented minimum purity specification of 95% and defined long-term storage conditions (cool, dry place) . This contrasts with several structurally related analogs—including 1,5-bis(4-methylphenyl)-1H-tetrazole (CAS 106951-03-5) and various 2,5-disubstituted tetrazole isomers—which are not listed in the catalogs of major research chemical suppliers with equivalent purity documentation. The availability of a pre-qualified, purity-verified batch eliminates the need for in-house synthesis, purification, and characterization, reducing the procurement-to-experiment timeline by an estimated 2–4 weeks compared to custom synthesis routes. The predicted boiling point of 444.3±48.0 °C and density of 1.18±0.1 g/cm³ [1] further inform handling and formulation protocols. For laboratory procurement workflows requiring traceable quality assurance, this documented purity specification provides a verifiable benchmark unavailable for non-commercialized analogs.

Chemical Procurement Building Block Supply Reproducibility

Optimal Application Scenarios for Bis(3-methylphenyl)-1H-1,2,3,4-tetrazole (CAS 338411-35-1) Based on Verified Differentiation Evidence


Medicinal Chemistry: Carboxylic Acid Bioisostere Replacement Requiring Enhanced Acidity

In structure–activity relationship (SAR) campaigns where a carboxylic acid moiety must be replaced with a metabolically stable bioisostere that retains or exceeds the acidity of the parent acid, bis(3-methylphenyl)-1H-1,2,3,4-tetrazole offers a predicted pKₐ of 0.47±0.10 . This enhanced acidity, approximately 4–5 orders of magnitude greater than mono-substituted 1H-tetrazole analogs, ensures the compound remains ionized under physiological conditions, potentially strengthening electrostatic interactions with basic residues in the target binding pocket. The 1,5-disubstitution pattern also eliminates the hydrogen-bond donor capacity of the tetrazole N–H, which may improve membrane permeability relative to mono-substituted tetrazole bioisosteres [1]. Researchers developing candidates for targets requiring anionic pharmacophores—such as angiotensin II receptor antagonists, COX-2 inhibitors, or integrin antagonists—should preferentially select this compound over 5-(m-tolyl)-1H-tetrazole (CAS 3441-00-7) when greater acidity and the absence of an N–H donor are pharmacophoric requirements.

Coordination Chemistry: Sterically Controlled Ligand for Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

The meta-methyl substitution pattern of bis(3-methylphenyl)-1H-1,2,3,4-tetrazole introduces steric hindrance adjacent to the N-2 and N-3 atoms of the tetrazole ring that is absent in the para-methyl isomer 1,5-bis(4-methylphenyl)-1H-tetrazole (CAS 106951-03-5) . This steric differentiation enables chemists to exert control over metal-binding geometry and coordination polymer topology, as tetrazole ligands can adopt up to nine distinct binding modes depending on steric and electronic factors [1]. When synthesizing discrete molecular complexes or low-dimensionality coordination networks where restricted access to specific nitrogen donor atoms is desired, the meta-substituted target compound provides a built-in steric gate that para-substituted or unsubstituted analogs cannot offer. Researchers engaged in crystal engineering, spin-crossover material design, or luminescent metal complex synthesis should select this ligand when steric control at the tetrazole coordination site is a critical design parameter.

Energetic Materials and Gas-Generating Systems: Selection of 1,5-Regioisomer for Predictable Endothermic Decomposition

In applications involving thermal activation—such as gas-generating agents for temperature-dependent rockets, automotive airbag inflators, or thermally labile protecting groups—the decomposition energetics of the tetrazole derivative are safety-critical. The systematic study by Jia, Yang, and Huang (2018) demonstrated that 1,5-disubstituted tetrazoles exhibit thermal decomposition behavior tunable by substitution fashion, distinct from that of 2,5-disubstituted isomers . As a member of the 1,5-disubstituted class, bis(3-methylphenyl)-1H-1,2,3,4-tetrazole is expected to follow the endothermic decomposition pathway characteristic of this regioisomeric family, providing a safer thermal profile compared to exothermically decomposing analogs. Researchers developing nitrogen-rich gas-generating formulations should select this specific regioisomer after confirming its decomposition energetics via DSC/TGA, rather than inadvertently procuring the 2,5-isomer which may exhibit hazardous exothermic behavior.

Academic and Industrial Research Procurement: Ready-to-Use Building Block with Traceable Quality Documentation

For laboratories requiring a 1,5-diaryltetrazole building block with immediate availability and documented quality metrics, bis(3-methylphenyl)-1H-1,2,3,4-tetrazole is commercially supplied by AKSci (Catalog No. 0076CF) at a minimum purity of 95% with defined storage conditions . The predicted boiling point of 444.3±48.0 °C and density of 1.18±0.1 g/cm³ provide essential parameters for experimental planning and safety assessments [1]. This ready availability eliminates the 2–4 week timeline typically associated with custom synthesis of non-catalog diaryltetrazole analogs, enabling faster iteration in medicinal chemistry, materials science, and catalyst development programs. Procurement officers and laboratory managers should prioritize this catalog compound over structurally similar but non-commercialized analogs when project timelines and batch-to-batch reproducibility are critical success factors.

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